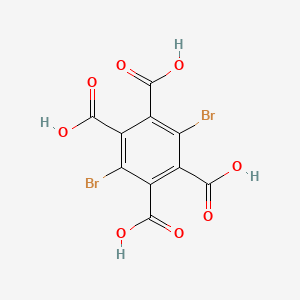

3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid

Description

Properties

IUPAC Name |

3,6-dibromobenzene-1,2,4,5-tetracarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2O8/c11-5-1(7(13)14)2(8(15)16)6(12)4(10(19)20)3(5)9(17)18/h(H,13,14)(H,15,16)(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQVZJOTWWDILN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)C(=O)O)C(=O)O)Br)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid typically involves the bromination of benzene-1,2,4,5-tetracarboxylic acid. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the 3 and 6 positions of the benzene ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The carboxylic acid groups can be reduced to alcohols or aldehydes using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Derivatives with different functional groups replacing the bromine atoms.

Reduction: Alcohols or aldehydes derived from the carboxylic acid groups.

Oxidation: Quinones or other oxidized aromatic compounds.

Scientific Research Applications

Chemistry

DBTCA serves as a crucial building block in organic synthesis. Its multiple functional groups allow for various chemical transformations:

- Synthesis of Complex Molecules : DBTCA can be used to create more complex organic compounds through substitution reactions where bromine atoms are replaced by other functional groups.

- Polymer Chemistry : The carboxylic acid groups facilitate the formation of polymers and copolymers, enhancing the material properties of the resultant products.

Biological Applications

Research has explored DBTCA's potential as a biochemical probe:

- Enzymatic Studies : DBTCA may act as an inhibitor or modulator in enzymatic reactions, allowing researchers to study enzyme mechanisms and interactions.

- Anticancer Properties : Preliminary studies suggest that compounds similar to DBTCA exhibit anticancer activities, warranting further investigation into its therapeutic potential.

Medical Applications

The compound is being investigated for potential therapeutic applications:

- Anti-inflammatory Activity : There is ongoing research into the anti-inflammatory properties of DBTCA and its derivatives, which could lead to new treatments for inflammatory diseases.

- Drug Development : The unique structure of DBTCA makes it a candidate for developing new pharmaceuticals targeting specific biological pathways.

Industrial Applications

DBTCA finds utility in various industrial applications:

- Advanced Materials : It is used in the production of liquid crystals and organic semiconductors due to its unique electronic properties.

- Functional Coatings : The compound's reactivity allows it to be incorporated into coatings that require specific functional characteristics.

Uniqueness of DBTCA

DBTCA's distinctive feature lies in its combination of bromine atoms and multiple carboxylic acid groups. This combination enhances its reactivity and allows for diverse applications across different scientific fields.

Case Study 1: Synthesis of Functional Polymers

A study demonstrated the use of DBTCA as a monomer in creating functionalized polymers with enhanced thermal stability and mechanical properties. The resultant polymers exhibited potential for use in high-performance materials.

Research evaluating the biological activity of DBTCA derivatives showed promising results in inhibiting specific cancer cell lines. The study highlighted the need for further exploration into its mechanism of action and potential clinical applications.

Mechanism of Action

The mechanism of action of 3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bromine atoms and carboxylic acid groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Coordination Differences

Benzene-1,2,4,5-tetracarboxylic Acid (H4btec)

- Structural Features : Lacks halogen substituents, resulting in a symmetrical, planar structure.

- Coordination Behavior : Forms MOFs with diverse metals (e.g., Zn, Co, Ba) via carboxylate groups. For example, [Zn5(OH)2(PMA)2(H2O)4·xH2O] (ZnPMA) exhibits rigid porosity after dehydration .

- Supramolecular Interactions : Relies on hydrogen bonding and π-π stacking. In contrast, H4dbtec leverages Br···π interactions to stabilize 3D frameworks, as seen in [Ba2(dbtec)(H2O)2]n .

1,2,3,4-Cyclopentane-tetracarboxylic Acid (CPTC)

- Structural Features : Aliphatic cyclopentane backbone instead of an aromatic ring.

- Electrochemical Impact : When used in Co-based MOFs, CPTC-based frameworks show lower redox activity compared to H4btec-derived MOFs due to reduced π-conjugation .

3,6-Dihydroxybenzene-1,2,4,5-tetracarboxylic Acid Derivatives

- Photophysical Properties : The tetraethyl ester of the dihydroxy derivative exhibits dual fluorescence via excited-state intramolecular proton transfer (ESIPT) in polar solvents . Bromine in H4dbtec may similarly alter photophysical behavior, though this remains unexplored.

Functional and Application-Based Comparisons

MOF Performance

- Adsorption Properties : H4btec-based MOFs (e.g., Co/Zn polymers) are studied for heavy metal adsorption (e.g., Pb²⁺), leveraging high surface areas from carboxylate groups . H4dbtec’s bromine may reduce porosity but improve selectivity via halogen-metal interactions.

- Electrochemical Activity : H4btec-Co MOFs outperform CPTC analogues in hybrid supercapacitors due to aromatic conjugation enhancing electron transfer .

Chemical Reactivity

- Synthesis : Halogenation (e.g., bromine in H4dbtec vs. chlorine in chlorinated PMA derivatives) requires controlled conditions to avoid cross-linking, as seen in peptide conjugation studies .

- Biological Interactions : Free H4btec promotes amyloid aggregation, but its conjugates (e.g., C5 peptide) inhibit it . Bromine in H4dbtec could further modulate bioactivity, though this remains unstudied.

Electronic and Steric Effects

- Bromine Substituents : Introduce electron-withdrawing effects, altering ligand basicity and metal coordination preferences. This is critical in MOFs like [Ba2(dbtec)(H2O)2]n, where Br···π interactions dominate .

- Steric Hindrance : Bromine atoms may limit conformational flexibility compared to H4btec, favoring rigid, interpenetration-resistant frameworks .

Biological Activity

3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid (3,6-DBTTA) is an organic compound characterized by its complex structure featuring four carboxylic acid groups and two bromine substituents on a benzene ring. The molecular formula is , with a molecular weight of approximately 411.94 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

The unique structure of 3,6-DBTTA enhances its reactivity and potential applications. The presence of bromine atoms contributes to its electrophilic properties, while the carboxylic acid groups provide significant acidity and the ability to form hydrogen bonds. This combination of features makes 3,6-DBTTA a versatile compound for further chemical transformations and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 411.94 g/mol |

| Functional Groups | 4 Carboxylic acids, 2 Bromines |

| Solubility | Soluble in polar solvents |

The biological activity of 3,6-DBTTA is largely attributed to its ability to interact with various biomolecules through hydrogen bonding and halogen bonding facilitated by the bromine substituents. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.

Case Studies

- Anticancer Activity : Research has indicated that compounds similar to 3,6-DBTTA exhibit cytotoxic effects against cancer cell lines. For instance, studies exploring the interaction of tetracarboxylic acids with doxorubicin have shown promise in enhancing the drug's efficacy by improving its solubility and targeting capabilities within tumor cells .

- Photoluminescent Properties : A study investigated the use of metal-organic frameworks (MOFs) incorporating 3,6-DBTTA as a ligand. The findings suggested that these MOFs exhibited significant photoluminescent properties, making them suitable candidates for applications in sensing and light-emitting devices .

- Complexation Studies : The ability of 3,6-DBTTA to form complexes with metal ions has been explored for its potential use in drug delivery systems. The formation of stable complexes can enhance the solubility and bioavailability of therapeutic agents .

Research Findings

Recent studies have focused on synthesizing derivatives of 3,6-DBTTA to evaluate their biological activities further:

- Synthesis Methods : Various synthetic routes have been developed for obtaining 3,6-DBTTA and its derivatives, often involving nucleophilic substitution reactions where bromine atoms are replaced with other functional groups .

- Biological Assays : In vitro assays have been conducted to assess the cytotoxicity of synthesized derivatives against different cancer cell lines. Results indicated varying degrees of activity depending on the structural modifications made to the core compound .

Q & A

Synthesis and Activation of H₄dbtec for Coordination Chemistry

Q: What methodological approaches ensure selective activation of H₄dbtec’s carboxyl groups during MOF synthesis to prevent cross-linking? A: To minimize cross-linking, use a 4:1 molar ratio of carboxylate ions to coupling agents (e.g., HBTU/HOBT) during activation. This ensures only one carboxyl group reacts per molecule, as demonstrated in analogous benzene tetracarboxylic acid systems . Pre-activation with 5 equivalents of HBTU/HOBT relative to the resin-bound amine and maintaining a controlled pH further reduces side reactions.

Structural Design of H₄dbtec-Based MOFs

Q: How does the choice of metal ions (e.g., Ba²⁺ vs. Ca²⁺) influence the topology and stability of H₄dbtec-derived MOFs? A: Ba²⁺ forms a 3D bimodal framework stabilized by Br···π interactions between axial bromine atoms and aromatic rings, while Ca²⁺ creates a supramolecular network via hydrogen bonding with water ligands. Single-crystal X-ray diffraction reveals distinct coordination geometries: Ba²⁺ adopts an 8-coordinate structure, whereas Ca²⁺ is 6-coordinate .

Analyzing Supramolecular Interactions in H₄dbtec Complexes

Q: What advanced techniques are used to characterize non-covalent interactions (e.g., Br···π, H-bonding) in H₄dbtec frameworks? A: Pair distribution function (PDF) analysis and Hirshfeld surface mapping complement crystallographic data to quantify Br···π (3.45–3.60 Å) and O–H···O/N interactions. Solid-state NMR can further probe hydrogen-bonding dynamics in hydrated frameworks .

Comparative Reactivity of H₄dbtec with Other Tetracarboxylate Ligands

Q: How does bromine substitution in H₄dbtec alter its reactivity compared to non-halogenated analogs like pyromellitic acid (H₄btec)? A: Bromine atoms increase steric hindrance, reducing ligand flexibility and favoring rigid, open frameworks. This enhances thermal stability (decomposition >400°C) but lowers solubility in polar solvents. Kinetic studies show slower ligand exchange rates for H₄dbtec due to halogen-metal interactions .

Optimizing Synthetic Conditions for High-Yield MOF Crystallization

Q: What solvent systems and temperature regimes maximize crystallinity in H₄dbtec-based MOFs? A: A mixed solvent system (DMF:H₂O = 3:1 v/v) at 85°C under solvothermal conditions yields phase-pure crystals. Slow cooling (0.5°C/min) promotes long-range order, while microwave-assisted synthesis reduces crystallization time from days to hours .

Addressing Phase Purity in Multi-Component Systems

Q: How can researchers resolve phase contamination when co-crystallizing H₄dbtec with secondary ligands (e.g., caffeine or melamine)? A: Use differential scanning calorimetry (DSC) to identify eutectic points and employ gradient sublimation for purification. Powder XRD paired with Rietveld refinement quantifies phase ratios in mixed systems .

Mechanistic Insights into Proton Transfer in H₄dbtec Cocrystals

Q: What spectroscopic methods elucidate proton transfer pathways in H₄dbtec cocrystals with nitrogen-donor bases? A: In situ FT-IR and Raman spectroscopy track proton migration via O–H stretching frequency shifts (Δν ~ 300 cm⁻¹). Neutron diffraction provides direct visualization of hydrogen atom positions in asymmetric units .

Tuning Porosity in H₄dbtec MOFs for Gas Adsorption

Q: How do pore dimensions in H₄dbtec MOFs correlate with gas selectivity (e.g., CO₂/N₂)? A: Activating MOFs at 150°C under vacuum removes coordinated water, increasing pore volume (BET surface area ~800 m²/g). Grand canonical Monte Carlo simulations predict CO₂ uptake of 4.2 mmol/g at 1 bar, validated by manometric adsorption experiments .

Stability Challenges in Hydrated H₄dbtec Frameworks

Q: What strategies mitigate framework collapse in hydrated H₄dbtec MOFs during activation? A: Supercritical CO₂ drying preserves porosity by avoiding liquid-gas interfaces. Alternatively, partial ligand fluorination (e.g., replacing –Br with –CF₃) enhances hydrophobicity, reducing water adsorption .

Computational Modeling of H₄dbtec’s Electronic Structure

Q: How do DFT calculations predict H₄dbtec’s electronic properties for photocatalytic applications? A: HSE06 hybrid functional calculations reveal a bandgap of 3.1 eV, with bromine p-orbitals contributing to the valence band. TD-DFT simulations match experimental UV-vis spectra (λₐᵦₛ = 320 nm), confirming charge-transfer transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.